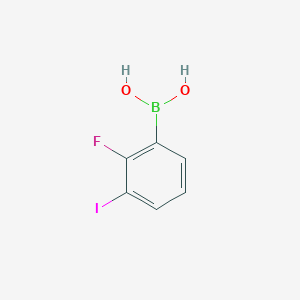

2-Fluoro-3-iodophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-3-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMDGAIATJXYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584396 | |

| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016231-39-2 | |

| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Applications of 2-Fluoro-3-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-3-iodophenylboronic acid, a versatile reagent in modern organic synthesis. Due to its utility in the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is also presented.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅BFIO₂ | N/A |

| Molecular Weight | 265.82 g/mol | N/A |

| Melting Point | 238-243 °C | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Purity | >97.0% (HPLC) | |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the synthesis of biaryl compounds. The following is a detailed, representative protocol for such a reaction.

Reaction Scheme:

Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²

Where Ar¹-X is an aryl halide and Ar²-B(OH)₂ is this compound.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (buchwaldite ligand) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Degassed Toluene (5 mL)

-

Degassed Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Magnetic stir bar

-

Septum

-

Syringes and needles

-

Inert gas supply (Argon or Nitrogen)

-

Oil bath

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary, typically ranging from 2 to 24 hours.

-

-

Work-up:

-

Once the reaction is complete, as indicated by the consumption of the starting material, allow the mixture to cool to room temperature.

-

Add water (10 mL) to the reaction mixture and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction protocol.

References

A Comprehensive Technical Guide to 2-Fluoro-3-iodophenylboronic acid

CAS Number: 1016231-39-2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on 2-Fluoro-3-iodophenylboronic acid. It details its chemical properties, synthesis, applications in organic chemistry, and safety protocols.

Chemical Properties and Data

This compound is a substituted arylboronic acid, a class of compounds widely utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of both a fluorine atom and an iodine atom on the phenyl ring makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1016231-39-2 | [General Knowledge] |

| Molecular Formula | C₆H₅BFIO₂ | [General Knowledge] |

| Molecular Weight | 265.82 g/mol | [General Knowledge] |

| Appearance | White to light yellow crystalline powder | [General Knowledge] |

| Melting Point | 238-243 °C | [General Knowledge] |

| Purity | Typically >97% (HPLC) | [General Knowledge] |

Synthesis of this compound: A Representative Protocol

The synthesis of arylboronic acids often proceeds via the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic hydrolysis. Below is a representative experimental protocol for the synthesis of this compound, based on general procedures for analogous compounds.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-2,3-diiodobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 eq, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure the formation of the organolithium intermediate.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1-2 hours until a precipitate forms.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Table 2: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling

| Reagent/Component | Molar Equivalents/Conditions |

| This compound | 1.2 eq |

| Aryl bromide | 1.0 eq |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 eq |

| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 eq |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 24 hours |

Detailed Protocol:

-

Reaction Setup: To a Schlenk flask are added this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and the base (e.g., potassium carbonate, 2.0 eq).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Degassed solvents (e.g., a mixture of toluene and water) are then added.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for its effective and safe use in the laboratory.

A Technical Guide to 2-Fluoro-3-iodophenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Fluoro-3-iodophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—featuring a fluorine atom, an iodine atom, and a boronic acid moiety—offers a versatile platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature, valued for its utility in cross-coupling reactions.[1] The quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 265.8 g/mol , 265.82 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₅BFIO₂ | [1][2][3][4][5] |

| CAS Number | 1016231-39-2 | [1][2][4] |

| Physical State | Solid (White to light yellow powder/crystal) | [1] |

| Melting Point | 238-243 °C | [1][4] |

| Purity (Typical) | >97.0% (HPLC) | [1][3] |

| Storage Temperature | Room temperature (Recommended <15°C, cool, dark place) | [1] |

Synthesis and Experimental Protocols

The synthesis and application of this compound are central to its role in research and development. Below are representative experimental protocols for its synthesis and its use in the Suzuki-Miyaura cross-coupling reaction.

General Synthesis Protocol for this compound

The synthesis of arylboronic acids often proceeds via a lithiation and borylation sequence. This protocol is a generalized method based on procedures for analogous substituted phenylboronic acids.[6]

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of the starting material, 1-fluoro-2-iodobenzene, is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

-

Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to the cooled solution.[6] The reaction is stirred for a specified period at this temperature to allow for the formation of the lithiated intermediate.

-

Borylation: An electrophilic boronic acid derivative, such as trimethyl borate, is added to the reaction mixture to quench the lithiated species, forming a boronic ester intermediate.[6]

-

Hydrolysis: The reaction is warmed to room temperature and then quenched with an aqueous acid solution. This hydrolysis step converts the boronic ester into the final this compound product.[6]

-

Isolation and Purification: The product is typically isolated by extraction from the aqueous phase using an organic solvent (e.g., ethyl acetate).[6] The combined organic layers are then washed, dried, and concentrated. The crude solid can be further purified by crystallization to yield the final product.[6]

Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in drug discovery for synthesizing biaryl structures.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reagent Preparation: In a reaction vessel, combine the aryl halide (Ar-X, where X is typically Br, I, or OTf), this compound (typically 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₃PO₄, K₂CO₃).[7][8][9]

-

Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (like THF or 1,4-dioxane) and water.[8][9]

-

Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (ranging from room temperature to 120 °C, depending on the substrates and catalyst) for a period of 30 minutes to several hours.[8][9]

-

Monitoring: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is then purified, typically by column chromatography, to yield the pure biaryl compound.

Role in Drug Discovery and Development

The incorporation of fluorine and boronic acid moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[10][11][12] this compound serves as a precursor that embodies these principles.

Caption: The strategic value of this compound's functional groups.

-

Role of Fluorine: The introduction of fluorine into a drug molecule can significantly enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.[10] This often leads to improved pharmacokinetic profiles, such as a longer half-life.[10] Furthermore, fluorine's high electronegativity can modulate the acidity of nearby functional groups and lead to more favorable interactions within a protein's binding pocket, thereby increasing potency and selectivity.[10][12]

-

Role of the Boronic Acid Group: Boronic acids are recognized as valuable pharmacophores.[11][13] They can act as bioisosteres of carboxylic acids and are known to form reversible covalent bonds with serine proteases or the N-terminal threonine of the proteasome.[13] This mechanism is exploited by several FDA-approved drugs, including the multiple myeloma treatments bortezomib and ixazomib.[11][13] The boronic acid moiety in the title compound makes it a valuable precursor for synthesizing potential enzyme inhibitors.

-

Role of Iodine: The iodine atom provides a reactive handle, primarily for cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the straightforward installation of the 2-fluoro-3-iodophenyl moiety onto a wide range of molecular scaffolds, providing chemists with a modular approach to drug design.

References

- 1. (2-Fluoro-3-iodophenyl)boronic Acid | 1016231-39-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. (2-Fluoro-3-iodophenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 5. doronscientific.com [doronscientific.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-iodophenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 2-fluoro-3-iodophenyl moiety into complex molecules. The presence of the fluorine and iodine atoms provides unique electronic properties and opportunities for further functionalization, making it an attractive component in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, a representative synthetic protocol, and expected analytical data for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₆H₅BFIO₂ |

| Molecular Weight | 265.82 g/mol |

| CAS Number | 1016231-39-2 |

| Appearance | White to off-white solid |

| SMILES | B(C1=C(C=CC=C1I)F)(O)O |

Synthesis and Characterization

The synthesis of this compound can be achieved through a lithium-halogen exchange reaction followed by borylation. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Fluoro-2,3-diiodobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-fluoro-2,3-diiodobenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1M HCl, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Analytical Data

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. Expected data are summarized in the following tables.

Table 2: Expected ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.8-8.0 | m | Ar-H | |

| ~7.2-7.4 | m | Ar-H | ||

| ~5.0-6.0 | br s | B(OH)₂ | ||

| ¹³C NMR | ~160-165 | d | ¹JCF ≈ 240-250 | C-F |

| ~140-145 | d | C-I | ||

| ~130-135 | s | Ar-C | ||

| ~125-130 | d | Ar-C | ||

| ~115-120 | d | Ar-C | ||

| ~90-95 | s | C-B |

Note: NMR spectra are typically recorded in solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to the residual solvent peak.

Table 3: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z | Species |

| ESI- | [M-H]⁻ | 264.94 |

| [M+Cl]⁻ | 300.91 | |

| ESI+ | [M+H]⁺ | 266.96 |

| [M+Na]⁺ | 288.94 |

Applications in Organic Synthesis

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromopyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas.

-

The solvent mixture is added, and the reaction is heated to the desired temperature (typically 80-100 °C) and stirred until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.

Visualizations

Chemical Structure

Caption: 2D Structure of this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Coupling Pathway

Caption: Key steps in the Suzuki-Miyaura coupling reaction.

Navigating the Stability of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthetic outcomes. This in-depth technical guide focuses on 2-Fluoro-3-iodophenylboronic acid, a versatile building block in organic synthesis, particularly in cross-coupling reactions. While specific stability data for this particular compound is not extensively published, this guide provides a comprehensive overview based on the well-established principles governing the stability of arylboronic acids.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids are known for their susceptibility to various degradation pathways, which can impact their purity and reactivity over time.[1] The primary routes of decomposition include oxidation and protodeboronation.[1] The stability of a given arylboronic acid is influenced by electronic effects of the substituents on the aromatic ring, pH, temperature, and exposure to light, moisture, and oxygen.

The presence of an electron-withdrawing fluorine atom and a bulky iodine atom on the phenyl ring of this compound is expected to influence its stability profile. Electron-withdrawing groups can modulate the pKa of the boronic acid, which in turn affects its susceptibility to degradation.[2]

Recommended Storage and Handling

To maximize the shelf-life and maintain the integrity of this compound, stringent storage and handling procedures are essential.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8 °C)[3] | Reduces the rate of thermal decomposition and slows down potential side reactions. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes oxidation by atmospheric oxygen. Many boronic acids are sensitive to air.[4] |

| Moisture | Store in a desiccated environment | Prevents hydrolysis and protodeboronation, which are often catalyzed by moisture. |

| Light | Protect from light | Light can promote oxidative degradation pathways. |

| Handling | Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] | Avoid inhalation of dust and direct contact with skin and eyes.[5] |

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids are illustrated below. These processes lead to the formation of impurities that can complicate reactions and reduce yields.

Figure 1. Primary degradation pathways of arylboronic acids, leading to the formation of the corresponding phenol via oxidation and the parent arene via protodeboronation.

Enhancing Stability: The Boronate Ester Strategy

A widely adopted strategy to enhance the stability of boronic acids for long-term storage and easier handling is their conversion to boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters.[1][4][6] These derivatives are generally more robust, often crystalline solids, and less prone to decomposition.[1] The boronic acid can then be generated in situ during the reaction.[4]

Figure 2. A logical workflow illustrating the conversion of a less stable arylboronic acid to a more stable boronate ester for storage, with subsequent in situ release for reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for using an arylboronic acid in a Suzuki-Miyaura cross-coupling reaction. Careful execution is critical to minimize degradation of the boronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Degassed solvent (e.g., Toluene/Water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature and proceed with standard aqueous work-up and purification.

Figure 3. A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction utilizing an arylboronic acid.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole | 95-16-9 - BuyersGuideChem [buyersguidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

Commercial Availability and Synthetic Utility of 2-Fluoro-3-iodophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodophenylboronic acid (CAS No. 1016231-39-2) is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for cross-coupling reactions, and the boronic acid is a key participant in Suzuki-Miyaura couplings. This technical guide provides an in-depth overview of its commercial availability, a detailed plausible synthetic protocol, and its application in the context of drug discovery, specifically in the synthesis of kinase inhibitors targeting pathways such as the Aurora kinase signaling cascade.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97%. While pricing and stock levels are subject to change, the following table summarizes data from several prominent suppliers to provide a comparative overview. Researchers are advised to request quotes for the most current information.

| Supplier | Product Number | CAS Number | Purity | Available Quantities |

| TCI America | F1399 | 1016231-39-2 | >97.0% (HPLC) | 1g, 5g |

| BLDpharm | BD196245 | 1016231-39-2 | 97% | 1g, 5g, 25g |

| Santa Cruz Biotechnology | sc-477768 | 1016231-39-2 | ≥97% | 1g, 5g |

| Seedion | F844671 | 1016231-39-2 | 97% | 250mg, 1g |

Experimental Protocols

Plausible Synthesis of this compound via Ortho-Lithiation

This protocol describes a plausible method for the synthesis of this compound starting from 1-fluoro-2-iodobenzene, adapted from general procedures for the synthesis of substituted phenylboronic acids.

Materials:

-

1-Fluoro-2-iodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with 1-fluoro-2-iodobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1 hour at room temperature.

-

Work-up: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate

This protocol provides a general method for the utilization of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.[1]

Materials:

-

This compound

-

Heterocyclic halide (e.g., a chloropyrimidine scaffold)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask are added this compound (1.2 eq), the heterocyclic halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Solvent Addition and Degassing: The solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added. The mixture is degassed by bubbling argon through the solution for 15-20 minutes.

-

Reaction: The reaction mixture is heated to 80-100 °C under an argon atmosphere and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

This compound is a key building block in the synthesis of kinase inhibitors. Kinases are critical regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] The unique substitution of this boronic acid allows for its incorporation into scaffolds that can target the ATP-binding site of kinases. For example, compounds derived from this intermediate could potentially inhibit Aurora kinases, which are essential for cell cycle progression and are attractive targets for cancer therapy.

Logical and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and the Aurora Kinase signaling pathway, a potential target for inhibitors synthesized using this compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Inhibition of the Aurora Kinase signaling pathway by a potential inhibitor.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine and Iodine on Boronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic influences of fluorine and iodine substituents on the reactivity of arylboronic acids. Focusing on the foundational principles of physical organic chemistry and their application in catalysis, this document offers quantitative data, detailed experimental protocols, and visual process diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction to Boronic Acids and Halogen Substitution

Boronic acids (R-B(OH)₂) are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability, low toxicity, and functional group tolerance make them indispensable reagents for the formation of carbon-carbon bonds. The reactivity of a boronic acid is profoundly influenced by the electronic nature of its organic substituent (R).

Halogen atoms, particularly fluorine and iodine, are frequently incorporated into organic molecules to modulate their chemical and biological properties. When appended to an arylboronic acid, these halogens exert distinct and often contrasting electronic effects that alter the acid's reactivity in predictable ways. Understanding these effects is crucial for reaction optimization, catalyst design, and the rational design of complex molecules.

Fundamental Electronic Effects of Substituents

Two primary electronic effects govern the influence of a substituent on an aromatic ring:

-

Inductive Effect (-I): This is a through-bond polarization caused by the electronegativity difference between atoms. Both fluorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the attached boronic acid moiety.

-

Mesomeric (Resonance) Effect (+M): This is a through-space delocalization of lone-pair electrons from the substituent into the π-system of the aromatic ring. Halogens possess lone pairs that can be donated into the ring, an electron-donating effect that partially counteracts the inductive effect.

The net electronic impact of a substituent is the sum of these opposing forces. This balance dictates the Lewis acidity of the boron center and the nucleophilicity of the carbon atom attached to boron, two key factors in the kinetics of cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Framework for Reactivity

The Suzuki-Miyaura reaction provides the primary context for evaluating boronic acid reactivity. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electronic properties of the boronic acid predominantly influence the transmetalation step, which is often rate-determining.[6]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. mdpi.com [mdpi.com]

- 4. psecommunity.org [psecommunity.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of 2-Fluoro-3-iodophenylboronic Acid in Organic Solvents: A Technical Guide for Researchers

For research use only.

This technical guide provides an in-depth overview of the solubility of 2-Fluoro-3-iodophenylboronic acid in organic solvents, a critical parameter for its application in synthetic chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents data for structurally analogous compounds to provide a predictive framework. The methodologies presented are standard for determining the solubility of boronic acids and can be directly applied to the target compound.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom provides a site for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions or for the introduction of a radiolabel.[1][2] The boronic acid moiety is a key pharmacophore in several FDA-approved drugs, known for its ability to form reversible covalent bonds with biological targets.[3][4] Understanding the solubility of this compound in various organic solvents is crucial for reaction optimization, purification, and formulation.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent. The following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents. This data serves as a useful proxy for estimating the solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.130 | 0.105 |

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method . This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle:

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus:

-

Boronic Acid: this compound

-

Organic Solvents: High-purity solvents of choice

-

Analytical Balance: For accurate weighing of the boronic acid and solvent

-

Jacketed Glass Vessel: With a magnetic stirrer

-

Thermostat: For precise temperature control of the heating/cooling fluid circulating through the jacket

-

Calibrated Thermometer or Temperature Probe: To measure the sample temperature

-

Luminance Probe or Laser Diode and Photodetector: For instrumental detection of turbidity changes (optional, but recommended for higher accuracy)

Procedure:

-

Sample Preparation: Accurately weigh the desired amounts of this compound and the selected organic solvent directly into the jacketed glass vessel.

-

Heating and Stirring: Begin stirring the mixture at a constant, vigorous rate. Start circulating the heating fluid from the thermostat through the jacket of the vessel at a controlled heating rate (e.g., 0.1-0.5 K/min).

-

Observation: Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or by observing the signal from the light detector.

-

Equilibrium Temperature Determination: Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared mole fraction.

-

Data Collection: Repeat the procedure for a range of different compositions (mole fractions) of the boronic acid in the solvent to construct a solubility curve.

Considerations for Boronic Acids:

Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially at elevated temperatures. This equilibrium can influence solubility measurements. It is therefore crucial to use anhydrous solvents and minimize the exposure of the sample to atmospheric moisture.

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodophenylboronic acid with various (hetero)aryl halides. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures. The presence of both fluorine and iodine substituents offers unique reactivity and opportunities for selective transformations.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction of this compound presents specific challenges and considerations due to the electronic effects of the fluorine atom and the potential for competitive coupling at the iodo position. The ortho-fluorine substituent can influence the electronic properties and conformation of the resulting biaryl products, which is often desirable in drug design.

Key challenges in the cross-coupling of fluorinated arylboronic acids include the potential for protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the cross-coupling of this compound is not extensively available in the public domain, the following tables summarize typical conditions and yields for the Suzuki-Miyaura coupling of analogous fluorinated and halogenated phenylboronic acids with various aryl halides. These conditions serve as an excellent starting point for reaction optimization.

Table 1: Palladium Catalysts and Ligands for the Cross-Coupling of Fluorinated Arylboronic Acids

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Notes |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Aryl Bromide | High | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 80-110 | Aryl Chloride | Good to High | XPhos is a versatile ligand for a range of aryl halides. |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Aryl Iodide | Moderate to High | A classic catalyst, though sometimes less effective for electron-deficient substrates. |

| [Pd(t-Bu₃P)]₂ (2) | - | CsF | THF | RT - 60 | Aryl Bromide | High | Tri(tert-butyl)phosphine is a highly effective ligand for Suzuki couplings. |

| PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | Heteroaryl Bromide | Good | A robust and widely used catalyst for a variety of coupling partners. |

Table 2: Effect of Base and Solvent on Coupling Reactions

| Base | Solvent System | Temperature (°C) | Observations |

| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | Often provides good yields and minimizes protodeboronation. |

| K₂CO₃ | Toluene/EtOH/H₂O | 90 | A common and effective base-solvent combination. |

| Cs₂CO₃ | THF | 65 | A stronger base that can be effective for less reactive substrates. |

| CsF | 1,4-Dioxane | 100 | Can be advantageous for substrates prone to hydrolysis. |

| Na₂CO₃ | DMF/H₂O | 110 | Higher temperatures may be required for challenging couplings. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the cross-coupling of this compound with an aryl or heteroaryl bromide.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv.)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

-

Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

In a separate vial, under an inert atmosphere, weigh the palladium(II) acetate and SPhos.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk tube via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

-

Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

-

Seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging coupling reactions.

Materials:

-

This compound (1.5 equiv.)

-

Aryl chloride (1.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Water

Procedure:

-

To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and potassium carbonate.

-

Add 1,4-dioxane and water (typically a 4:1 mixture) to achieve a concentration of approximately 0.2 M.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work up the reaction mixture as described in Protocol 1 (steps 9-13).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Suzuki Reactions with 2-Fluoro-3-iodophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and functional materials.

2-Fluoro-3-iodophenylboronic acid is a valuable building block, as the fluorine substituent can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making it an attractive component in drug discovery programs. However, the presence of a fluorine atom ortho to the boronic acid group introduces challenges, most notably the increased propensity for protodeboronation, a side reaction that can lower the yield of the desired coupled product.

These application notes provide a comprehensive overview of suitable bases and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information is based on established methodologies for structurally similar ortho-fluoro-substituted phenylboronic acids and aims to serve as a guide for reaction setup, optimization, and execution.

The Critical Role of the Base

The choice of base is paramount in Suzuki-Miyaura reactions. Its primary role is to activate the boronic acid for transmetalation to the palladium catalyst.[1] For substrates like this compound, which are susceptible to protodeboronation, the basicity and nature of the base are critical factors in achieving high yields.

Generally, milder inorganic bases are preferred for ortho-fluorinated phenylboronic acids to minimize the undesired protodeboronation side reaction. Stronger bases can accelerate the cleavage of the C-B bond, leading to the formation of 1-fluoro-2-iodobenzene instead of the desired biaryl product.

Commonly Employed Bases:

-

Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base that has shown efficacy in Suzuki couplings of various aryl halides.[2][3]

-

Potassium Phosphate (K₃PO₄): Another effective and mild base, often used in aqueous solutions, which can be beneficial for the coupling of challenging substrates.[4]

-

Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective in difficult couplings, though its higher cost may be a consideration.

-

Potassium Fluoride (KF): A milder base that can be particularly useful when base-sensitive functional groups are present in the coupling partners.[5] The fluoride ion is thought to play a role in activating the boronic acid.

Recommended Reaction Conditions and Protocols

Based on studies of structurally similar fluorinated boronic acids, the following protocols provide a solid starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates to achieve the highest yields.

Table 1: Summary of Suitable Bases and Typical Reaction Conditions for Suzuki Reactions with ortho-Fluoro Phenylboronic Acids

| Base (equivalents) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |

| K₂CO₃ (2-3) | Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-3) | - or SPhos (2-6) | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | 80-110 | 12-24 | 70-95 |

| K₃PO₄ (2-3) | Pd(OAc)₂ (2-5) or PdCl₂(dppf) (2-5) | XPhos (4-10) | THF/H₂O, Dioxane | Room Temp - 90 | 2-18 | 75-98 |

| Cs₂CO₃ (2-3) | Pd₂(dba)₃ (1-3) | P(tBu)₃ (2-6) | Dioxane, Toluene | 80-100 | 8-16 | 80-97 |

| KF (3) | Pd₂(dba)₃ (1.5) | Dicyclohexylphosphino-biphenyl (3) | Anhydrous Dioxane | 110 | 12-24 | 65-90 |

Note: This data is compiled from protocols for analogous ortho-fluorinated phenylboronic acids and serves as a guideline. Yields are highly dependent on the specific coupling partners.

Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a robust starting point for the coupling of this compound with various aryl bromides or iodides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Potassium Carbonate (K₂CO₃) (3.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or a sealable reaction vial, add this compound, the aryl halide, and potassium carbonate.

-

Add the palladium catalyst.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Mild Conditions using Potassium Phosphate

This protocol is recommended for substrates that may be sensitive to higher temperatures or when a milder base is required.

Materials:

-

This compound (1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Potassium Phosphate (K₃PO₄) (3.0 equivalents) as a 0.5 M aqueous solution

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Tetrahydrofuran (THF), degassed

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound, the aryl halide, palladium(II) acetate, and XPhos.

-

Seal the vessel and thoroughly purge the atmosphere with an inert gas.

-

Add the degassed THF, followed by the degassed aqueous solution of K₃PO₄.

-

Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.

-

Monitor the reaction by TLC or GC-MS. Reactions under these milder conditions may take from 2 to 18 hours.

-

Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A generalized workflow for setting up a Suzuki-Miyaura reaction is depicted below, emphasizing the key steps for a successful outcome.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

Application Notes and Protocols for Solvent Selection in 2-Fluoro-3-iodophenylboronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of the final products. The success of cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving this reagent is highly dependent on the appropriate selection of the reaction solvent. The solvent plays a critical role in dissolving reactants, stabilizing catalytic species, and influencing the reaction kinetics and overall yield. This document provides detailed application notes, experimental protocols, and a guide to solvent selection for reactions involving this compound.

Key Considerations for Solvent Selection

The choice of solvent can dramatically impact the outcome of a Suzuki-Miyaura coupling reaction. Several factors should be considered:

-

Solubility of Reactants: The solvent must effectively dissolve the this compound, the coupling partner (e.g., an aryl halide), and the base to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.

-

Polarity: A solvent's polarity can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Aprotic polar solvents are often favored.

-

Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be appropriate for the desired reaction temperature.

-

Coordination to the Metal Center: Solvents can coordinate to the palladium catalyst, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding.

-

Water Content: While Suzuki-Miyaura reactions are often performed under anhydrous conditions to prevent protodeboronation of the boronic acid, the presence of a small amount of water can sometimes be beneficial, particularly for dissolving inorganic bases like potassium carbonate. The optimal solvent system is often a mixture of an organic solvent and water.

-

Degassing: It is crucial to use degassed solvents to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid, which can lead to reduced yields and purification challenges.

Comparative Solvent Performance in Suzuki-Miyaura Coupling

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes representative data from studies on similar substituted phenylboronic acids to illustrate the impact of solvent selection on reaction yield. The model reaction shown is the coupling of a substituted aryl boronic acid with an aryl halide.

| Solvent System | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Toluene | K₃PO₄ | Pd(OAc)₂/SPhos | 50 | 1 | 26 | [1] |

| Dioxane | K₃PO₄ | Pd(OAc)₂/SPhos | 50 | 1 | 59 | [2] |

| Dioxane/Water (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 110 | 12 | ~70-90 | [3][4] |

| DMF | K₂CO₃ | Cu(II) Salen complex@KCC-1 | 110 | - | 95 | [5] |

| THF/Water (2:3) | NaOH | Pd/C | Reflux | - | 90.8 | [6] |

| Acetonitrile | K₃PO₄ | PdCl₂(PPh₃)₂ | Reflux | 12 | 30 | [2] |

| Methanol/Water (3:2) | NaOH | TbPo-Pd(II) | - | - | 96.3 | [7] |

Note: Yields are highly substrate-dependent and the table serves as a general guide. Optimization is recommended for specific applications.

Recommended Experimental Protocols

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a common solvent system.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, deionized and degassed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and anhydrous potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

-

Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane/Water (10:1), degassed

Procedure:

-

In a microwave reaction vial, combine this compound, the aryl halide, potassium phosphate, Pd₂(dba)₃, and SPhos.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.

-

After the reaction, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Visualizing Reaction Pathways and Workflows

To aid in understanding the reaction and solvent selection process, the following diagrams are provided.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Logical workflow for solvent selection in Suzuki-Miyaura reactions.

Troubleshooting

-

Low Yield:

-

Protodeboronation: The C-B bond of the boronic acid can be cleaved by acidic protons. Ensure anhydrous conditions if this is suspected, or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). The choice of a less nucleophilic base may also help.

-

Catalyst Deactivation: Ensure solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.

-

Poor Solubility: If reactants are not fully dissolved, consider a different solvent or a co-solvent system.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is critical.

-

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of cross-coupling reactions involving this compound. A systematic approach to solvent screening, considering factors such as reactant solubility, solvent polarity, and the potential benefits of aqueous mixtures, is essential for optimizing reaction yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient synthetic methods utilizing this versatile building block.

References

- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. benchchem.com [benchchem.com]

- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. researchgate.net [researchgate.net]

Applications of 2-Fluoro-3-iodophenylboronic Acid in Pharmaceutical Synthesis

Abstract: 2-Fluoro-3-iodophenylboronic acid is a versatile synthetic building block with significant potential in pharmaceutical research and development. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a boronic acid moiety, offers multiple reaction handles for the construction of complex molecular architectures. The presence of fluorine can enhance key drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and its potential as a scaffold for enzyme inhibitors.

Introduction

Phenylboronic acids are fundamental reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceutical compounds.[3] The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic profiles.[4][5] this compound serves as a trifunctional reagent, enabling sequential and site-selective modifications. The boronic acid is ideal for Suzuki-Miyaura coupling, while the carbon-iodine bond can participate in various other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig). This multi-functionality makes it a valuable tool for building diverse molecular libraries for drug discovery.

Application: Synthesis of a Flurbiprofen Precursor via Suzuki-Miyaura Coupling

A key application of fluorinated phenylboronic acids is in the synthesis of biaryl cores for non-steroidal anti-inflammatory drugs (NSAIDs). While direct synthesis using this compound is not widely reported, a closely related synthesis of a key intermediate for the NSAID flurbiprofen, 2-fluoro-4-bromobiphenyl, has been documented.[6] This reaction involves the Suzuki-Miyaura coupling of a phenylboronic acid with a bromoiodobenzene derivative.[6] The principles of this synthesis are directly applicable to reactions involving this compound.

Experimental Protocol: Synthesis of 2-Fluoro-4-bromobiphenyl

This protocol is adapted from a patented procedure for the synthesis of a flurbiprofen intermediate and serves as a representative example for the Suzuki-Miyaura coupling of a fluorinated halo-benzene.[6]

Materials:

-

Phenylboronic acid

-

2-Fluoro-4-bromoiodobenzene

-

Palladium on carbon (5% Pd)

-

2M Sodium Carbonate (Na₂CO₃) solution

-

Fluorobenzene

-

Ethanol

-

Nitrogen gas

-

Standard laboratory glassware (round bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 25-mL three-neck round bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-fluoro-4-bromoiodobenzene (3.00 g, 0.01 mol), fluorobenzene (4.00 g, 0.042 mol), 5% palladium on carbon (0.4 g), and 2M aqueous sodium carbonate (10 mL).

-

Initiate vigorous stirring and purge the flask with a slow stream of nitrogen.

-

Dissolve phenylboronic acid (2.13 g, 0.0175 mol) in a minimal amount of concentrated ethanol and add it to the reaction mixture.

-

Heat the reaction mixture to 50°C and maintain this temperature for 18 hours, continuing the vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by extraction with a suitable organic solvent, followed by purification via distillation.[6]

Data Presentation

The following table summarizes the results from the synthesis of 2-fluoro-4-bromobiphenyl as described in the cited patent.[6]

| Entry | Reactants | Catalyst | Temperature | Time (h) | Yield of 2-fluoro-4-bromobiphenyl (%) | Byproducts (%) |

| 1 | Phenylboronic acid, 2-fluoro-4-bromoiodobenzene | PdCl₂ / 5% Pd on Carbon | 70-72°C | - | 55 | ~12% fluoroterphenyl |

| 2 | Phenylboronic acid, 2-fluoro-4-bromoiodobenzene | 5% Pd on Carbon | 50°C | 18 | 87 | 8% starting material, 3% terphenyl |

Application: Scaffold for Proteasome Inhibitors

Boronic acids are known to be effective inhibitors of serine proteases, with the boronic acid moiety acting as a "warhead" that forms a reversible covalent bond with the catalytic serine residue.[7] The proteasome, a key target in cancer therapy, is a serine protease, and the FDA-approved drug Bortezomib (Velcade) is a boronic acid-containing peptide.[7][8][9] The scaffold of this compound is a promising starting point for the design of novel proteasome inhibitors. The phenyl ring can be further functionalized via the iodine position to explore structure-activity relationships (SAR).

Hypothetical Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid Library

This protocol is a hypothetical adaptation for creating a library of potential enzyme inhibitors based on the this compound scaffold, inspired by general methods for synthesizing boronic acid-based inhibitors.

Materials:

-

This compound

-

A library of diverse aryl or heteroaryl halides

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)biphenyl

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Schlenk tubes

Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the desired aryl/heteroaryl halide (1.0 mmol, 1.0 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

-

In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and 2-(dicyclohexylphosphino)biphenyl (0.03 mmol, 3.0 mol%) in a small amount of anhydrous dioxane.

-

Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.

-

Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe.

-